N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride
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Overview
Description
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 2-(2-fluoroethyl)pyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]glycine
- N-[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]glycine
Uniqueness
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride stands out due to its unique combination of a pyrazole ring with a fluoroethyl group and a phenylethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19ClFN3 |
---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c15-8-11-18-14(7-10-17-18)12-16-9-6-13-4-2-1-3-5-13;/h1-5,7,10,16H,6,8-9,11-12H2;1H |
InChI Key |
LJKHMEAKQFMKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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